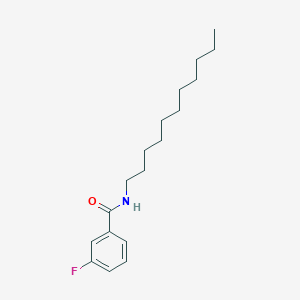
3-fluoro-N-undecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-undecylbenzamide is an organic compound with the molecular formula C18H28FNO It is a fluorinated benzamide derivative, which means it contains a benzene ring bonded to an amide group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-undecylbenzamide typically involves the reaction of 3-fluorobenzoic acid with undecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-undecylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amide group can be oxidized or reduced under specific conditions to form different functional groups.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used under reflux conditions.
Major Products Formed
Substitution: Depending on the substituent introduced, various fluorinated derivatives can be formed.
Oxidation: Products such as carboxylic acids or aldehydes can be obtained.
Reduction: Amines or alcohols can be formed.
Hydrolysis: The primary products are 3-fluorobenzoic acid and undecylamine.
Scientific Research Applications
3-fluoro-N-undecylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-undecylbenzamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-decylbenzamide
- 3-fluoro-N-dodecylbenzamide
- 3-chloro-N-undecylbenzamide
Uniqueness
3-fluoro-N-undecylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
551913-16-7 |
|---|---|
Molecular Formula |
C18H28FNO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-fluoro-N-undecylbenzamide |
InChI |
InChI=1S/C18H28FNO/c1-2-3-4-5-6-7-8-9-10-14-20-18(21)16-12-11-13-17(19)15-16/h11-13,15H,2-10,14H2,1H3,(H,20,21) |
InChI Key |
IEDUYVKRRFTTRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















